molecular formula C21H15ClN2O5 B14951256 ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate CAS No. 773865-08-0

ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate

Cat. No.: B14951256
CAS No.: 773865-08-0
M. Wt: 410.8 g/mol
InChI Key: QNTUVAGMPJHFPM-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is a complex organic compound belonging to the benzoxazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenols with various reagents. For ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate, a common synthetic route includes the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often catalyzed by metal catalysts or nanocatalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of benzoxazole derivatives may involve continuous flow processes and the use of advanced catalytic systems to ensure high efficiency and scalability. The use of environmentally friendly solvents and conditions is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

Ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

Ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

773865-08-0

Molecular Formula

C21H15ClN2O5

Molecular Weight

410.8 g/mol

IUPAC Name

ethyl 2-benzamido-8-chloro-1-oxopyrido[2,1-b][1,3]benzoxazole-4-carboxylate

InChI

InChI=1S/C21H15ClN2O5/c1-2-28-21(27)14-11-15(23-18(25)12-6-4-3-5-7-12)19(26)24-16-10-13(22)8-9-17(16)29-20(14)24/h3-11H,2H2,1H3,(H,23,25)

InChI Key

QNTUVAGMPJHFPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(O2)C=CC(=C3)Cl)C(=O)C(=C1)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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